N-butyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-butyl-1-methyl-1H-pyrazol-4-amine: is an organic compound that belongs to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 1-methyl-1H-pyrazol-4-amine reacts with butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-butyl-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the butyl group, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like potassium carbonate or sodium hydride.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-butyl-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential bioactivity. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery and development. Pyrazole derivatives have been identified as key scaffolds in the design of new therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry: this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-butyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain.
Comparison with Similar Compounds
1-methyl-1H-pyrazol-4-amine: A closely related compound with similar chemical properties but lacking the butyl group.
N-butyl-1H-pyrazol-4-amine: Another similar compound with the butyl group but without the methyl substitution.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A more complex pyrazole derivative with additional functional groups.
Uniqueness: N-butyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-butyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-9-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
XBFJGOABOLGEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN(N=C1)C |
Origin of Product |
United States |
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